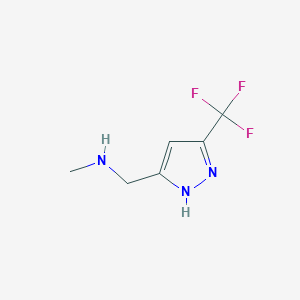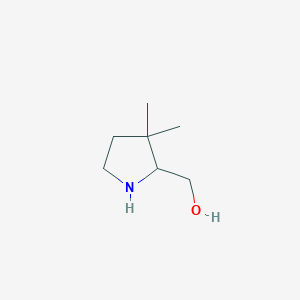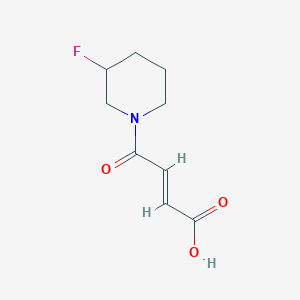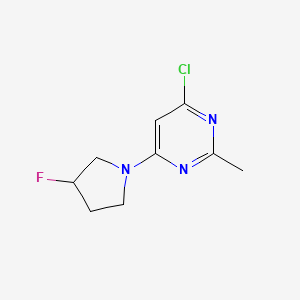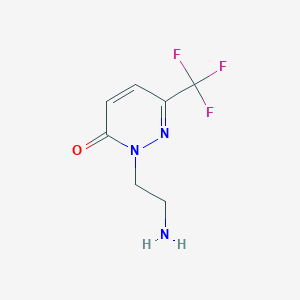
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one, also known as 2-AE-6-TFMP, is a novel trifluoromethylated pyridazinone derivative with promising biological activities. It has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 2-AE-6-TFMP has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities, as well as being a potential drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has been studied for its potential application in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess neuroprotective and anti-Alzheimer’s disease activities.
Wirkmechanismus
The exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and nuclear factor-kappa B (NF-κB). In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.
Biochemical and Physiological Effects
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. In addition, it has been found to possess neuroprotective and anti-Alzheimer’s disease activities. Furthermore, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been found to possess various biological activities. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. However, it should be noted that 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. First, further studies are needed to elucidate the exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. Second, further studies are needed to investigate the safety and efficacy of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in humans. Third, further studies are needed to investigate the potential applications of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Fourth, further studies are needed to investigate the potential synergistic effects of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one with other drugs. Finally, further studies are needed to investigate the potential for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one to be used as a drug delivery system.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)5-1-2-6(14)13(12-5)4-3-11/h1-2H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSJJOKNBVWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



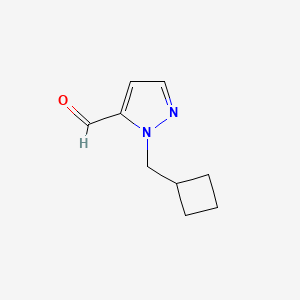


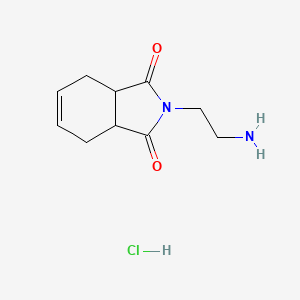

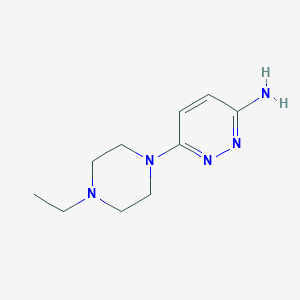
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)


